molecular formula C18H12N2O3S B11522139 Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-

Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-

Cat. No.: B11522139
M. Wt: 336.4 g/mol
InChI Key: FJVWEWOTOJDFKW-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone is an organic compound that features a unique combination of a furan ring, an oxadiazole ring, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially yielding various reduced derivatives.

    Substitution: The furan and naphthyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone lies in its combination of a furan ring, an oxadiazole ring, and a naphthyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-1-ylethanone

InChI

InChI=1S/C18H12N2O3S/c21-15(14-8-3-6-12-5-1-2-7-13(12)14)11-24-18-20-19-17(23-18)16-9-4-10-22-16/h1-10H,11H2

InChI Key

FJVWEWOTOJDFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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